molecular formula C6H3FINO2 B12832981 5-Fluoro-6-iodonicotinic acid

5-Fluoro-6-iodonicotinic acid

Cat. No.: B12832981
M. Wt: 267.00 g/mol
InChI Key: QRAAOFYCPMCLIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 5-fluoronicotinic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more efficient and environmentally friendly synthetic routes. This includes the use of less hazardous reagents and solvents, as well as the optimization of reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-iodonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Fluoro-6-iodonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodonicotinic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    Nicotinic acid: The parent compound, without any halogen substitutions

Uniqueness

5-Fluoro-6-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug development .

Properties

Molecular Formula

C6H3FINO2

Molecular Weight

267.00 g/mol

IUPAC Name

5-fluoro-6-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

QRAAOFYCPMCLIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)I)C(=O)O

Origin of Product

United States

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